molecular formula C5H4ClIN2O B7852929 6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one

6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7852929
M. Wt: 270.45 g/mol
InChI Key: SIDORYUWTWQBMA-UHFFFAOYSA-N
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Description

Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties. It is often used in various scientific research and industrial applications due to its specific reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” involves multiple steps, typically starting with the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The byproducts are carefully managed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: It participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets. It acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the equilibrium towards the desired product.

Comparison with Similar Compounds

Uniqueness: Compound “this compound” is unique due to its specific reactivity and ability to act as a coupling agent in peptide synthesis without the need for highly toxic reagents like phosgene. Its stability and ease of handling make it a preferred choice in many applications.

Properties

IUPAC Name

6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDORYUWTWQBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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